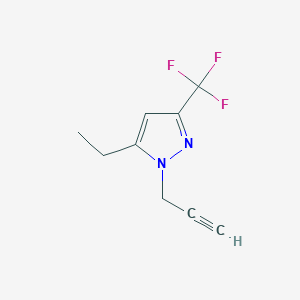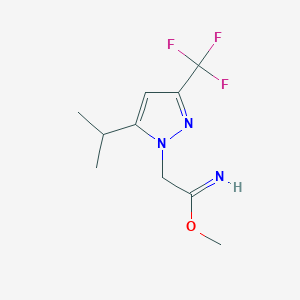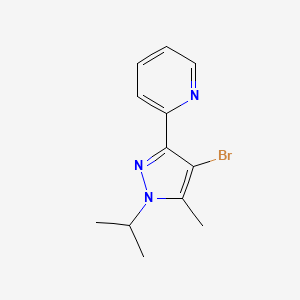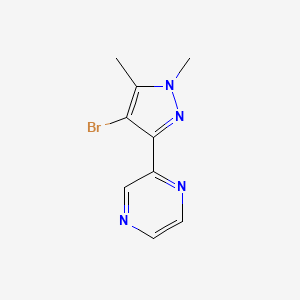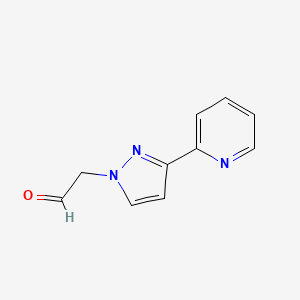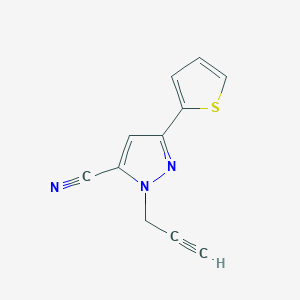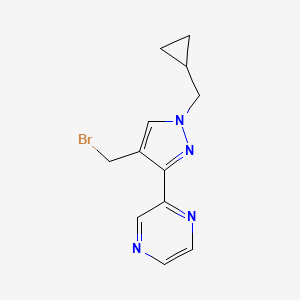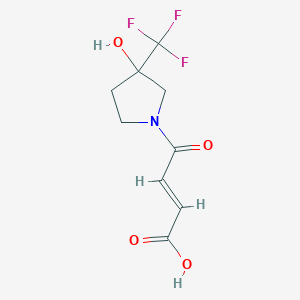
(E)-4-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
Descripción general
Descripción
(E)-4-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid, or (E)-4-TFMPB, is an organic compound belonging to the class of pyrrolidines. It is a four-carbon molecule that contains a trifluoromethyl group attached to a pyrrolidine ring. It is a versatile compound, with applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. It is used in various research studies to study its biochemical and physiological effects, as well as its potential applications in drug development.
Aplicaciones Científicas De Investigación
Synthetic Routes and Chemical Reactions
The synthesis and reactions of closely related compounds to (E)-4-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid have been detailed in several studies. For example, the work by Gavrilova et al. (2008) explores the reactions of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids N-(2-pyridyl)amides with various diazo compounds, leading to the formation of diverse derivatives depending on the nucleophilic nature of the diazo compound and the character of substituents in the substrate Gavrilova, V. V. Zalesov, & N. A. Pulina, 2008. Similarly, Tolstoluzhsky et al. (2008) developed an efficient ytterbium triflate catalyzed microwave-assisted synthesis method for derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, highlighting their utility as building blocks in the synthesis of biologically active compounds Tolstoluzhsky, N. Gorobets, N. N. Kolos, & S. Desenko, 2008.
Potential Applications in Neuroprotection
Drysdale et al. (2000) have described the synthesis and structure-activity relationship of a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters as potent inhibitors of kynurenine-3-hydroxylase. These compounds represent the most potent inhibitors of this enzyme disclosed so far, with potential applications as neuroprotective agents due to their ability to prevent the interferon-gamma-induced synthesis of quinolinic acid in primary cultures of human peripheral blood monocyte-derived macrophages Drysdale, S. Hind, M. Jansen, & J. F. Reinhard, 2000.
Molecular Structure and QSAR Studies
Prabhakar's study on the HMGR inhibitors provided quantitative analysis of the inhibitory activity of compounds similar to the one of interest, using various chemical parameters. This research sheds light on how modifications in the molecular structure of such compounds can influence their biological activity, potentially leading to the development of more effective pharmaceutical agents Prabhakar Ys, 1992.
Propiedades
IUPAC Name |
(E)-4-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO4/c10-9(11,12)8(17)3-4-13(5-8)6(14)1-2-7(15)16/h1-2,17H,3-5H2,(H,15,16)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHGBIVLRLNLAW-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1(C(F)(F)F)O)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



